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molecular formula C10H14O3S B8739947 beta-Phenylthioethyl acetate CAS No. 20965-30-4

beta-Phenylthioethyl acetate

Cat. No. B8739947
M. Wt: 214.28 g/mol
InChI Key: UIPRSVPAUXTPNM-UHFFFAOYSA-N
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Patent
US04036984

Procedure details

Acetylchloride (7.9g), β-phenylthioethyl-alcohol (15.4g) and pyridine (9.5g) were treated according to Example 1. On fractionation, a fraction (17.5g), b.p. 76.0°-77.0° C./0.04mmHg, of β-phenylthioethyl acetate was obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
solvent
Reaction Step One
Name
β-phenylthioethyl acetate

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[C:5]1([S:11][CH2:12][CH2:13][OH:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>N1C=CC=CC=1>[C:1]([O:14][CH2:13][CH2:12][S:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
15.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCCO
Name
Quantity
9.5 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
β-phenylthioethyl acetate
Type
product
Smiles
C(C)(=O)OCCSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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